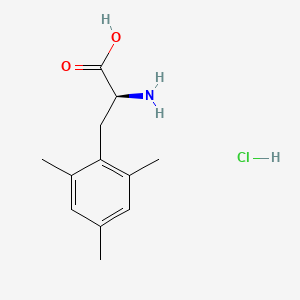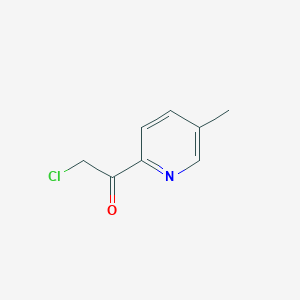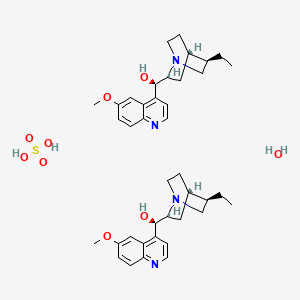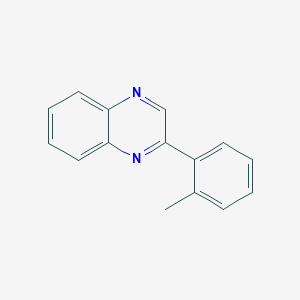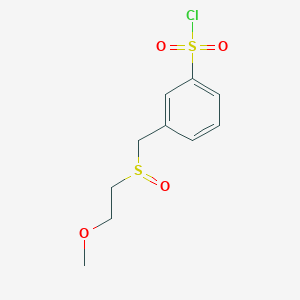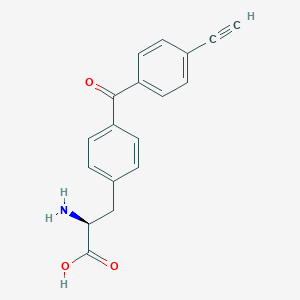
Penta-O-galloyl-I(2)-D-glucose hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Penta-O-galloyl-I(2)-D-glucose hydrate is a polyphenolic compound known for its significant biological activities. It is a type of gallotannin, which is a class of hydrolyzable tannins. This compound is composed of a glucose molecule esterified with five gallic acid units. It is found in various plants and is known for its antioxidant, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Penta-O-galloyl-I(2)-D-glucose hydrate typically involves the esterification of glucose with gallic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include methanol, ethanol, or acetone.
Reaction Time: The reaction can take several hours to complete.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous Stirred Tank Reactors (CSTR): For continuous production.
Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the compound.
化学反応の分析
Types of Reactions
Penta-O-galloyl-I(2)-D-glucose hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of simpler phenolic compounds.
Substitution: The hydroxyl groups in the gallic acid units can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Simpler phenolic compounds.
Substitution Products: Esterified or etherified derivatives.
科学的研究の応用
Penta-O-galloyl-I(2)-D-glucose hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic chemistry and tannin interactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Used in the food and beverage industry as a natural antioxidant and preservative.
作用機序
The mechanism of action of Penta-O-galloyl-I(2)-D-glucose hydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.
類似化合物との比較
Similar Compounds
Epigallocatechin gallate (EGCG): Found in green tea, known for its antioxidant and anticancer properties.
Ellagic Acid: Found in fruits like pomegranates and berries, known for its antioxidant and anti-inflammatory effects.
Tannic Acid: A type of tannin found in various plants, used as an astringent and antioxidant.
Uniqueness
Penta-O-galloyl-I(2)-D-glucose hydrate is unique due to its specific structure, which allows it to interact with multiple biological targets and exhibit a wide range of biological activities. Its multiple gallic acid units provide strong antioxidant properties, making it more potent compared to similar compounds.
特性
分子式 |
C41H34O27 |
|---|---|
分子量 |
958.7 g/mol |
IUPAC名 |
[(3S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate;hydrate |
InChI |
InChI=1S/C41H32O26.H2O/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16;/h1-10,27,33-35,41-56H,11H2;1H2/t27?,33-,34?,35-,41-;/m0./s1 |
InChIキー |
JCJIMLXECAATFH-YUUKOJDWSA-N |
異性体SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2[C@@H](C([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O |
正規SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)


![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)
